N-(2,3-dimethylphenyl)-2-fluorobenzamide
Description
N-(2,3-Dimethylphenyl)-2-fluorobenzamide is a benzamide derivative featuring a 2-fluorobenzoyl group linked to a 2,3-dimethyl-substituted aniline moiety. While the provided evidence primarily focuses on fluorinated analogs (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide, "Fo23"), the dimethyl variant introduces steric and electronic effects distinct from fluorine substitution. This analysis compares its structural, physicochemical, and functional properties with halogenated analogs and related benzamides.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
AXKGSNLSZYHGIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Fluorinated and Chlorinated Analogs
Structural and Crystallographic Differences
The crystal structures of fluorinated benzamides, such as Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide), reveal key features:
- Aromatic Ring Planarity : Fo23 exhibits near-coplanar aromatic rings (interplanar angle: 0.5°) with the amide group tilted ~23° from the rings due to 1D hydrogen bonding along the a-axis .
- Hydrogen Bonding: Dominant N–H···O and C–H···F interactions stabilize the crystal lattice, forming an R₂²(12) synthon involving two fluorines and a hydrogen bond donor .
- Fluorine-Specific Interactions : C–F···C ring stacking (3.15–3.40 Å) and H···F contacts (2.17–2.56 Å) contribute to molecular packing .
In contrast, N-(2,3-dimethylphenyl)-2-fluorobenzamide lacks fluorine’s electronegativity, reducing dipole-driven interactions. Dimethyl groups introduce steric hindrance, likely disrupting planarity and altering hydrogen-bonding networks.
Table 1: Structural Comparison of Selected Benzamides
Physicochemical Properties
- Melting Points : Fo23 melts at 100–102°C , while chlorinated analogs (e.g., JOFHAO) typically exhibit higher melting points due to stronger halogen interactions. The dimethyl variant may have a lower melting point due to reduced polarity.
- Solubility: Fluorine’s electronegativity enhances aqueous solubility via hydrogen bonding.
- Synthetic Yield : Fo23 is synthesized in 88% yield via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline . The dimethyl variant’s synthesis may require optimized conditions to manage steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
